2-ethoxy-N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)acetamide
Description
This compound features a unique hybrid heterocyclic structure combining a furan ring substituted with a thiophen-3-yl group, linked to a hydroxyethyl-acetamide core modified with an ethoxy group. The ethoxy substituent enhances lipophilicity, while the hydroxy group may facilitate hydrogen bonding.
Properties
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-2-18-8-14(17)15-7-11(16)13-4-3-12(19-13)10-5-6-20-9-10/h3-6,9,11,16H,2,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMDVRUEXNDIBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Thiazolidinone and Thioxoacetamide Cores
describes compounds such as 2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (9) and analogs. Key differences include:
- Core Structure: The target compound lacks the thioxo and thiazolidinone moieties but incorporates a furan-thiophene system.
- Substituents : The ethoxy and hydroxyethyl groups in the target contrast with chlorobenzylidene or nitro-furyl substituents in analogs.
- Physical Properties : Analogs in exhibit melting points ranging from 147–207°C , suggesting crystalline stability. The target’s melting point is unreported but may align with this range due to hydrogen bonding from the hydroxy group .
Triazole and Thiophene-Containing Acetamides
highlights 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide , which shares a thiophene moiety but differs in:
- Heterocyclic Arrangement : The target’s thiophen-3-yl is fused to furan, whereas the analog uses a triazole-thiophene system.
- Bioactivity Potential: Triazole-thiophene analogs are often explored for antimicrobial or anti-inflammatory activity, but the target’s furan-thiophene system may offer distinct electronic properties for receptor binding .
Anti-Exudative Acetamide Derivatives
evaluates 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives for anti-exudative activity. Comparisons include:
Chloroacetamide Herbicides
lists pesticidal chloroacetamides like alachlor and pretilachlor . Contrasts with the target compound:
Solubility and Stability
- Lipophilicity : The ethoxy group increases logP compared to methoxy or hydroxy-substituted analogs (e.g., ’s Compound 12 with nitro-furyl groups).
- Hydrogen Bonding : The hydroxy group may enhance aqueous solubility relative to purely aromatic analogs like those in (e.g., trifluoromethylbenzothiazole derivatives) .
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